molecular formula C₂₄H₃₂D₃Cl₂N₃O₄ B129258 Ranolazine-d3 CAS No. 1054624-77-9

Ranolazine-d3

Número de catálogo: B129258
Número CAS: 1054624-77-9
Peso molecular: 430.6 g/mol
Clave InChI: XKLMZUWKNUAPSZ-HPRDVNIFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ranolazine-d3 is a deuterated form of ranolazine, a piperazine derivative used primarily as an anti-anginal agent. Ranolazine is known for its unique mechanism of action, which does not significantly affect heart rate or blood pressure. It is used to treat chronic angina by improving blood flow to help the heart work more efficiently .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ranolazine-d3 involves the incorporation of deuterium atoms into the ranolazine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key steps typically involve the formation of the piperazine ring and subsequent functionalization to introduce the deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor the incorporation of deuterium and to purify the final product .

Análisis De Reacciones Químicas

Types of Reactions: Ranolazine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .

Aplicaciones Científicas De Investigación

Ranolazine-d3 has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of ranolazine.

    Biology: Investigated for its effects on cellular ion channels and its potential neuroprotective properties.

    Medicine: Explored for its anti-arrhythmic properties and potential use in treating conditions like atrial fibrillation and ventricular tachycardia.

    Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery .

Mecanismo De Acción

Ranolazine-d3, like ranolazine, exerts its effects primarily by inhibiting the late sodium current in cardiac cells. This inhibition reduces intracellular sodium levels, which in turn decreases calcium overload in the cells. The reduction in calcium overload helps to improve myocardial relaxation and reduce left ventricular diastolic stiffness. This mechanism is beneficial in treating chronic angina and has potential anti-arrhythmic effects .

Comparación Con Compuestos Similares

Uniqueness of Ranolazine-d3: this compound is unique due to its deuterated nature, which can provide advantages in pharmacokinetic studies by offering more stable isotopic labeling. This stability can lead to more accurate and reliable data in metabolic and pharmacokinetic analyses .

Actividad Biológica

Ranolazine-d3 is a deuterated form of ranolazine, a medication primarily used for the treatment of chronic angina. This compound exhibits unique biological activities that extend beyond its conventional use, making it a subject of interest in cardiovascular research. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacokinetics, and clinical implications.

This compound functions primarily by inhibiting the late sodium current in cardiac myocytes. This action reduces intracellular sodium levels, subsequently decreasing intracellular calcium influx through the sodium-calcium exchanger. The net effect is a reduction in myocardial oxygen consumption without significantly affecting heart rate or blood pressure .

Key Mechanisms Include:

  • Inhibition of Late Sodium Current: Reduces intracellular calcium overload during ischemic conditions.
  • Alteration of Metabolic Pathways: Shifts myocardial energy production from fatty acid oxidation to glucose oxidation, enhancing cardiac efficiency .
  • Antiarrhythmic Properties: this compound has been shown to suppress early afterdepolarizations (EADs) and reduce transmural dispersion of repolarization, contributing to its antiarrhythmic effects .

Pharmacokinetics

This compound is characterized by distinct pharmacokinetic properties that influence its therapeutic efficacy:

Property Details
Absorption Peak plasma concentrations occur within 2 to 6 hours.
Distribution Volume of distribution ranges from 85 to 180 L.
Metabolism Primarily metabolized by CYP3A4; over 40 metabolites identified.
Excretion Renal excretion accounts for a significant portion of metabolites.

The pharmacokinetics of this compound suggest that careful monitoring is required when co-administered with drugs that affect CYP3A4 activity .

Clinical Efficacy and Case Studies

Numerous studies have evaluated the clinical efficacy of this compound in various patient populations.

  • CARISA Trial:
    • A randomized controlled trial assessing the efficacy of ranolazine in patients with chronic angina.
    • Results indicated significant improvements in exercise duration and reductions in angina attacks compared to placebo .
  • Real-World Data Analysis:
    • A study conducted in Greece evaluated the effectiveness and tolerability of ranolazine in routine clinical practice.
    • Findings showed that patients experienced a significant reduction in angina frequency and improved quality of life (QoL) scores after three months of treatment .

Adverse Effects and Safety Profile

This compound is generally well-tolerated, with adverse effects reported in a small percentage of patients. Common side effects include dizziness, constipation, and nausea, while serious adverse events are rare . The drug's safety profile is particularly favorable when compared to traditional antianginal therapies.

Propiedades

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-[2-(trideuteriomethoxy)phenoxy]propyl]piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLMZUWKNUAPSZ-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC=C1OCC(CN2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648922
Record name N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-{2-[(~2~H_3_)methyloxy]phenoxy}propyl)piperazin-1-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1054624-77-9
Record name N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-{2-[(~2~H_3_)methyloxy]phenoxy}propyl)piperazin-1-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ranolazine-d3
Reactant of Route 2
Reactant of Route 2
Ranolazine-d3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ranolazine-d3
Reactant of Route 4
Reactant of Route 4
Ranolazine-d3
Reactant of Route 5
Reactant of Route 5
Ranolazine-d3
Reactant of Route 6
Ranolazine-d3

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.